Structural Differentiation: 3-Amino Group Presence vs. Non-Aminated Analog (CAS 497058-31-8)
The target compound possesses a primary amine at the benzofuran C-3 position, replacing a hydrogen atom found in the closest commercially available structural analog, benzo[d][1,3]dioxol-5-yl(benzofuran-2-yl)methanone (CAS 497058-31-8). This amino group introduces a hydrogen-bond donor/acceptor capable of critical interactions with biological target hinge regions. In a structurally related bis(benzo[b]furan-2-yl)methanone kinase inhibitor series, the 5,5′-diamino derivative demonstrated distinct FLT3 selectivity, whereas the unsubstituted parent was inactive, underscoring the functional necessity of the amino substituent for kinase engagement. [1]
| Evidence Dimension | Presence of H-bond donor/acceptor (primary amine) on benzofuran scaffold |
|---|---|
| Target Compound Data | Contains –NH₂ at C-3 of benzofuran; molecular formula C₁₆H₁₁NO₄, MW 281.26. |
| Comparator Or Baseline | CAS 497058-31-8: No amine; C₁₆H₁₀O₄, MW 266.25. |
| Quantified Difference | ΔMW = +15.01 Da (one –NH₂ vs. –H); added H-bond donor count: +1. |
| Conditions | Structural comparison based on molecular formula and vendor Certificates of Analysis. |
Why This Matters
The amino group is a critical synthetic handle for further derivatization (e.g., amide coupling, reductive amination) and a requisite pharmacophoric element for kinase hinge-binding, directly impacting the compound's utility in medicinal chemistry SAR campaigns compared to the non-aminated analog.
- [1] Eichhorn, E., & Dove, S. (2007). Inhibition of FLT3 and PDGFR tyrosine kinase activity by bis(benzo[b]furan-2-yl)methanones. Bioorganic & Medicinal Chemistry, 15(5), 2187–2197. 5,5′-Diamino derivative: FLT3-selective; unsubstituted parent: inactive. Best inhibitors IC₅₀ ≈ 0.5 μM. View Source
